3-Propyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-Propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and three carbon atoms, with a propyl group attached to the third carbon and a carboxylic acid group attached to the fourth carbon.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to have a wide range of biological activities, and their targets can vary depending on the specific derivative and its functional groups .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Propyl-1H-pyrazole-4-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and more.
Biochemical Analysis
Biochemical Properties
3-Propyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress pathways. The compound has been shown to inhibit certain enzymes, thereby reducing the production of reactive oxygen species (ROS). This inhibition can lead to a decrease in oxidative damage within cells . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound has been observed to reduce oxidative stress, thereby protecting cells from damage . It also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and reducing the production of ROS . This binding interaction is crucial for its antioxidant properties. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression . These changes can result in the upregulation or downregulation of genes involved in various cellular processes, including metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that its antioxidant effects are most pronounced within the first 24 hours of exposure, after which the effects gradually diminish . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and improves cellular function . At higher doses, it can induce toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where a specific dosage range provides maximum benefits without adverse effects . It is crucial to determine the optimal dosage to harness the therapeutic potential of this compound while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its antioxidant effects . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with mitochondrial enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . The mitochondrial localization is essential for its role in reducing oxidative stress and protecting cells from damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-1H-pyrazole-4-carboxylic acid can be achieved through various methodsAnother method includes the reaction of a terminal alkyne with an aromatic aldehyde, molecular iodine, and hydrazine .
Industrial Production Methods: Industrial production of this compound typically involves the use of scalable and cost-effective synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of multicomponent reactions and catalytic processes to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Propyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and materials science for the development of new materials with specific properties
Comparison with Similar Compounds
- 3-Methyl-1H-pyrazole-4-carboxylic acid
- 3-Phenyl-1H-pyrazole-4-carboxylic acid
- 3-Amino-1H-pyrazole-4-carboxylic acid
Uniqueness: 3-Propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity and potential interactions with hydrophobic binding sites, making it a valuable compound in medicinal chemistry and drug design .
Properties
IUPAC Name |
5-propyl-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-6-5(7(10)11)4-8-9-6/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYBHHWZZJPNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424413 | |
Record name | 3-Propyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007541-75-4 | |
Record name | 3-Propyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-propyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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